1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a pyrazolyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the adamantyl and pyrazolyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrazolyl group can be synthesized via a condensation reaction involving hydrazine and a β-diketone. The final step involves the coupling of these intermediates with piperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the pyrazolyl and piperazine rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability, while the pyrazolyl and piperazine rings provide versatility in terms of reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H34N4O2S |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-(2-adamantyl)-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C21H34N4O2S/c1-4-25-15(3)21(14(2)22-25)28(26,27)24-7-5-23(6-8-24)20-18-10-16-9-17(12-18)13-19(20)11-16/h16-20H,4-13H2,1-3H3 |
InChI Key |
WUUJGNNKFHZHDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5)C |
Origin of Product |
United States |
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